5-(3-Ethoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3-Ethoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using ethoxybenzene and an appropriate leaving group.
Formation of the Nitrobenzylidene Group: The nitrobenzylidene group can be formed through a condensation reaction between 4-nitrobenzaldehyde and an amine precursor.
Introduction of the Thiol Group: The thiol group can be introduced through a thiolation reaction using thiourea or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Ethoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect signaling pathways, metabolic pathways, and other cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)-3-thiosemicarbazide: Similar in structure but lacks the triazole ring.
5-Phenyl-4H-1,2,4-triazole-3-thiol: Similar triazole and thiol groups but lacks the ethoxyphenyl and nitrobenzylidene groups.
Uniqueness
5-(3-Ethoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its structural features, including the ethoxyphenyl, nitrobenzylidene, and thiol groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
613249-75-5 |
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Molecular Formula |
C17H15N5O3S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15N5O3S/c1-2-25-15-5-3-4-13(10-15)16-19-20-17(26)21(16)18-11-12-6-8-14(9-7-12)22(23)24/h3-11H,2H2,1H3,(H,20,26)/b18-11+ |
InChI Key |
CJHCCDWVNVLAGH-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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